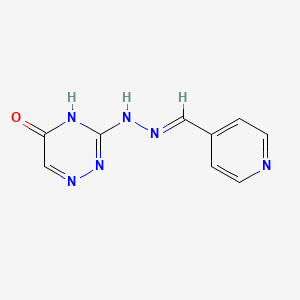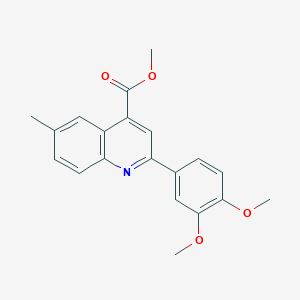
isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as INH, is a chemical compound that has been extensively studied for its potential applications in scientific research. INH is a hydrazone derivative of isonicotinic acid, and it is a yellow crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases, including tuberculosis and cancer.
Wirkmechanismus
The mechanism of action of isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is thought to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as catalase-peroxidase and enoyl-acyl carrier protein reductase, which are involved in the biosynthesis of mycolic acids and fatty acids, respectively. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. This compound has also been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. This compound is also stable under a wide range of conditions and can be easily stored for extended periods. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for this compound and the elucidation of its mechanism of action. Additionally, there is a need for further studies on the toxicity and safety of this compound, particularly in the context of its potential use as a diagnostic tool or therapeutic agent for various diseases.
Synthesemethoden
The synthesis of isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of isonicotinic acid hydrazide with isonicotinaldehyde. The reaction is carried out in the presence of a catalyst such as acetic anhydride or sulfuric acid. The resulting product is then purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as IR and NMR.
Eigenschaften
IUPAC Name |
3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-1-3-10-4-2-7/h1-6H,(H2,13,14,15,16)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXOMHUTHSZLY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)

![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)
![6',7'-dimethoxy-2'-(2-propyn-1-yl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6102312.png)
![2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol](/img/structure/B6102315.png)
![3-(3-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6102321.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6102325.png)